2-Octadecylpropane-1,3-diamine
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Overview
Description
2-Octadecylpropane-1,3-diamine, also known as N-octadecylpropane-1,3-diamine, is a long-chain aliphatic diamine with the molecular formula C21H46N2. This compound is characterized by a propane backbone with two amine groups at the 1 and 3 positions, and an octadecyl group attached to the nitrogen atom at the 2 position. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecylpropane-1,3-diamine typically involves the reaction of n-hexane amine with stearyl ester. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves heating the reactants in the presence of a catalyst, followed by purification steps to isolate the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Octadecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives. These products have diverse applications in different fields.
Scientific Research Applications
2-Octadecylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with cell membranes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Octadecylpropane-1,3-diamine involves its interaction with various molecular targets. The compound can inhibit diamine oxidases and polyamine oxidases, affecting the metabolism of polyamines in biological systems . This inhibition can lead to changes in cellular processes, including cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A simpler diamine with a shorter carbon chain.
1,4-Diaminobutane (Putrescine): Another diamine with a four-carbon backbone.
1,6-Diaminohexane (Hexamethylenediamine): A longer-chain diamine used in the production of nylon
Uniqueness
2-Octadecylpropane-1,3-diamine is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to interact with biological membranes also sets it apart from shorter-chain diamines.
Properties
CAS No. |
88989-23-5 |
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Molecular Formula |
C21H46N2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
2-octadecylpropane-1,3-diamine |
InChI |
InChI=1S/C21H46N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(19-22)20-23/h21H,2-20,22-23H2,1H3 |
InChI Key |
IAXLXHWVOFUZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CN)CN |
Origin of Product |
United States |
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